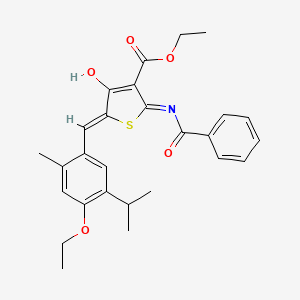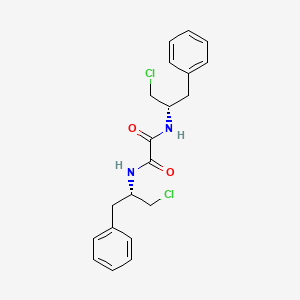![molecular formula C21H17N9O2 B13380233 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B13380233.png)
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, benzimidazole, and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.
Synthesis of benzimidazole: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Formation of the pyrazole ring: Pyrazole rings are commonly synthesized through the reaction of hydrazines with 1,3-diketones or their equivalents.
Coupling reactions: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used to study reaction mechanisms and pathways.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
- 5-(3-amino-1,2,5-oxadiazol-4-yl)tetrazol-1-ol
Uniqueness
What sets 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide apart is its combination of multiple heterocyclic rings, which imparts unique chemical and physical properties
Propiedades
Fórmula molecular |
C21H17N9O2 |
|---|---|
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H17N9O2/c22-20-19(28-32-29-20)21-25-15-8-4-5-9-16(15)30(21)12-17(31)26-23-10-14-11-24-27-18(14)13-6-2-1-3-7-13/h1-11H,12H2,(H2,22,29)(H,24,27)(H,26,31)/b23-10+ |
Clave InChI |
AEHKDSZVQJESMK-AUEPDCJTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[[1-(4-bromo-3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13380150.png)
![{2-bromo-6-ethoxy-4-[(Z)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B13380159.png)
![2-[2-chloro-4-[(Z)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13380160.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(2-methoxyphenyl)-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13380168.png)
methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13380175.png)

![3-Ethoxy-4-hydroxy-5-iodobenzaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B13380191.png)
![(5Z)-2-(5-chloro-2-methylanilino)-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13380199.png)
![(5E)-2-(2,4-dimethylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13380206.png)

![N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-(4-methoxyphenyl)amine](/img/structure/B13380228.png)
![1-(3-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13380243.png)

![2-{2-[1-Benzoyl-2-(2,5-dichloroanilino)-2-oxoethylidene]hydrazino}benzoic acid](/img/structure/B13380246.png)
